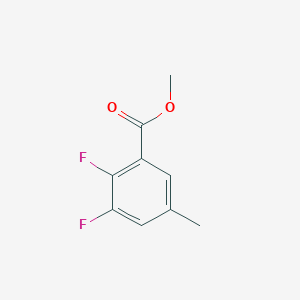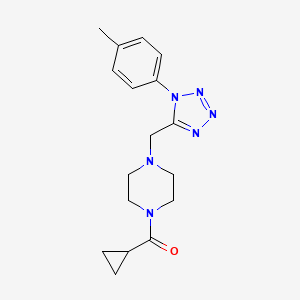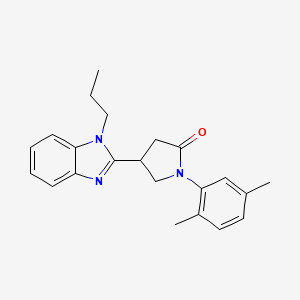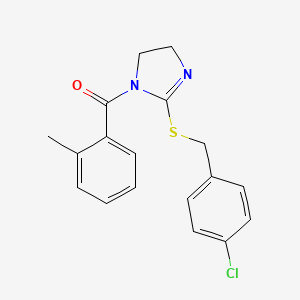![molecular formula C19H33N3O B2820182 N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide CAS No. 1808359-43-4](/img/structure/B2820182.png)
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in scientific research due to its unique properties. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have numerous applications in the field of dentistry and beyond.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP that can interact with tooth enamel and promote remineralization. This compound may also inhibit the growth of cariogenic bacteria by interfering with their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to promote remineralization and inhibit the growth of cariogenic bacteria, this compound has been shown to have anti-inflammatory and antibacterial properties, as well as the ability to enhance the mechanical properties of dental materials.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide for lab experiments is its ability to promote remineralization of tooth enamel, which can be measured using a variety of techniques. However, this compound can be difficult to work with due to its complex structure and the need for specialized equipment and techniques for its synthesis and handling.
Future Directions
There are numerous potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide. One area of focus is the development of new formulations and delivery systems for this compound that can enhance its efficacy and ease of use. Another area of interest is the use of this compound in tissue engineering and regenerative medicine, where it may have applications in the repair and regeneration of bone and other tissues. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic digestion. One commonly used method involves the reaction of casein phosphopeptide with calcium and phosphate ions to form the this compound complex.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been extensively studied for its potential applications in the prevention and treatment of dental caries. Research has shown that this compound can help to remineralize tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. This compound has also been investigated for its potential use in other areas, such as drug delivery and tissue engineering.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-propan-2-ylazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-15(2)17-8-7-12-22(13-9-17)16(3)18(23)21-19(14-20)10-5-4-6-11-19/h15-17H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRNUNVODUUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)


![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)
![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)
![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)
![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)



![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)
